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Introduction

Lipid oxidation is a primary cause of quality deterioration in frozen foods, particularly those with

higher fat content like meat and fish.[1] This process leads to undesirable changes in flavor,

color, texture, and nutritional value.[2][3] Antioxidants are crucial additives in the food industry

to inhibit these oxidative processes, thereby extending the shelf-life and maintaining the quality

of frozen food products.[4][5] Dihydroxymaleic acid (DHMA), an organic compound with the

formula C4H4O6, has been proposed as a potential antioxidant for frozen foods.[6] Its

structure, featuring two hydroxyl groups attached to a double bond, suggests its potential to act

as a free radical scavenger, a key mechanism of antioxidant activity.[7]

Mechanism of Action

The antioxidant properties of phenolic compounds, which share structural similarities with

dihydroxymaleic acid, are attributed to their ability to donate a hydrogen atom from their

hydroxyl groups to free radicals. This action neutralizes the radicals and terminates the

oxidative chain reactions.[8] The resulting antioxidant radical is stabilized by resonance,

rendering it less reactive. The presence of multiple hydroxyl groups can enhance this activity.[9]

It is hypothesized that dihydroxymaleic acid functions similarly, by donating hydrogen atoms

to quench lipid radicals formed during the oxidation of unsaturated fatty acids in frozen foods.
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The following tables present hypothetical data to illustrate the potential effectiveness of

dihydroxymaleic acid (DHMA) as a food antioxidant in frozen minced fish muscle, in

comparison with other common antioxidants.

Table 1: Inhibition of Lipid Peroxidation (TBARS Assay)

Antioxidant
Concentration
(ppm)

TBARS (mg
MDA/kg sample)
after 6 months at
-18°C

% Inhibition

Control (No

Antioxidant)
0 2.15 0%

Dihydroxymaleic Acid 200 0.88 59.1%

Dihydroxymaleic Acid 500 0.52 75.8%

Ascorbic Acid 200 1.05 51.2%

Butylated

Hydroxytoluene (BHT)
200 0.65 69.8%

TBARS (Thiobarbituric Acid Reactive Substances) assay measures secondary lipid oxidation

products, primarily malondialdehyde (MDA).

Table 2: Radical Scavenging Activity (DPPH Assay)

Antioxidant Concentration (ppm)
% DPPH Radical
Scavenging

Dihydroxymaleic Acid 100 78.5%

Dihydroxymaleic Acid 250 91.2%

Ascorbic Acid 100 85.1%

Trolox 100 95.3%
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DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge

stable free radicals.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Antioxidant Concentration (ppm)
FRAP Value (µmol Fe(II)/g
sample)

Dihydroxymaleic Acid 200 15.8

Dihydroxymaleic Acid 500 28.4

Ascorbic Acid 200 18.2

Gallic Acid 200 35.1

FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).
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Caption: Lipid oxidation pathway and the inhibitory role of antioxidants.
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Protocol 1: Determination of Thiobarbituric Acid
Reactive Substances (TBARS)
This protocol measures the extent of secondary lipid oxidation in frozen food samples.

Materials:

Frozen food sample (e.g., minced fish)

Trichloroacetic acid (TCA) solution (10% w/v)

Thiobarbituric acid (TBA) reagent (0.02 M)

1,1,3,3-Tetramethoxypropane (TMP) standard

Distilled water

Homogenizer

Centrifuge

Spectrophotometer

Procedure:

Sample Preparation: Homogenize 5 g of the frozen food sample with 25 mL of 10% TCA

solution.

Extraction: Centrifuge the homogenate at 3000 x g for 10 minutes.

Reaction: Mix 2 mL of the supernatant with 2 mL of 0.02 M TBA reagent in a test tube.

Incubation: Heat the mixture in a boiling water bath for 30 minutes.

Cooling: Cool the tubes under running tap water.

Measurement: Measure the absorbance of the resulting pink color at 532 nm using a

spectrophotometer.
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Standard Curve: Prepare a standard curve using TMP.

Calculation: Express the TBARS value as mg of malondialdehyde (MDA) per kg of the

sample.

Protocol 2: DPPH Radical Scavenging Activity Assay
This protocol assesses the ability of dihydroxymaleic acid to scavenge free radicals.

Materials:

Dihydroxymaleic acid solution (in a suitable solvent like ethanol or methanol)

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

Methanol

Spectrophotometer or microplate reader

Procedure:

Reaction Mixture: Add 100 µL of the dihydroxymaleic acid solution at various

concentrations to 2.9 mL of DPPH solution. A control is prepared using the solvent instead of

the antioxidant solution.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) /

Absorbance of control] x 100

Protocol 3: Ferric Reducing Antioxidant Power (FRAP)
Assay
This protocol determines the reducing ability of dihydroxymaleic acid.
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Materials:

Dihydroxymaleic acid solution

FRAP reagent:

300 mM Acetate buffer (pH 3.6)

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

20 mM FeCl3·6H2O solution

Ferrous sulfate (FeSO4·7H2O) standard

Spectrophotometer or microplate reader

Procedure:

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ

solution, and FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before

use.

Reaction: Add 50 µL of the dihydroxymaleic acid solution to 1.5 mL of the FRAP reagent.

Incubation: Incubate the mixture at 37°C for 4 minutes.

Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at

593 nm.

Standard Curve: Prepare a standard curve using a ferrous sulfate solution.

Calculation: Express the FRAP value as µmol of Fe(II) equivalents per gram of sample.
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Caption: Workflow for assessing dihydroxymaleic acid's antioxidant potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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